molecular formula C12H16Cl2N4O B1521978 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1193390-36-1

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1521978
CAS No.: 1193390-36-1
M. Wt: 303.18 g/mol
InChI Key: JSFMKPDDFWBXQG-UHFFFAOYSA-N
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Description

5-(Piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride (CAS 1193390-36-1) is a chemical compound with a molecular formula of C12H16Cl2N4O and a molecular weight of 303.18 g/mol . This high-purity reagent features a benzimidazole core structurally fused to a piperazine ring via a carbonyl linker, a configuration recognized as a privileged scaffold in medicinal chemistry . The piperazine ring is a significant pharmacophore known to contribute to a wide spectrum of biological activities, which makes derivatives based on this structure valuable tools for investigating new therapeutic agents . This compound is exclusively for research use in chemical and pharmaceutical development. Its structure is of particular interest in the design and synthesis of novel nitroheterocyclic compounds for evaluating antitrypanosomal and antileishmanial activities . Piperazine-based molecules are actively studied as potential treatments for neglected tropical diseases such as Chagas disease . Researchers utilize this chemical scaffold in structure-activity relationship (SAR) studies, hit-to-lead optimization, and as a building block in combinatorial chemistry for generating diverse compound libraries . Handle this product with appropriate safety precautions. It is intended for use by qualified laboratory personnel only. The product is strictly for research purposes and is not classified as a drug, food additive, or approved for any form of human or veterinary therapeutic use.

Properties

IUPAC Name

3H-benzimidazol-5-yl(piperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;;/h1-2,7-8,13H,3-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFMKPDDFWBXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The common synthetic approach involves the acylation of piperazine with a benzodiazole derivative, typically using benzoyl chloride or related activated carboxylic acid derivatives:

  • Acylation Reaction: Piperazine is reacted with benzoyl chloride or an activated benzodiazole carboxylic acid derivative in an organic solvent such as dichloromethane or chloroform. A base such as triethylamine is added to neutralize the HCl generated and facilitate the reaction.

  • Reaction Parameters: The reaction is generally carried out at ambient or slightly elevated temperatures (20–30 °C) to optimize yield and minimize side reactions. Stirring is maintained for 0.5 to 1 hour or until completion.

  • Purification: The crude product is purified by crystallization or recrystallization from suitable solvents to obtain the dihydrochloride salt with high purity.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency, yield, and reproducibility:

  • Continuous Flow Reactors: These are employed to maintain precise control over temperature, pressure, and reactant feed rates, ensuring consistent product quality.

  • Automated Systems: Automated dosing and mixing systems facilitate the scale-up of the acylation reaction, reducing manual intervention and improving safety.

  • Reaction Monitoring: In-line monitoring techniques (e.g., HPLC, IR spectroscopy) are used to track reaction progress and optimize reaction time.

  • Yield and Purity: Industrial processes aim for yields greater than 90% and purity levels exceeding 99%, suitable for pharmaceutical applications.

Detailed Synthetic Example (Based on Analogous Methods)

Step Reagents & Conditions Description
1 Piperazine + Benzoyl chloride Reaction in dichloromethane with triethylamine at 20–30 °C for 0.5–1 h
2 Quenching Addition of water to quench the reaction
3 Extraction Organic layer separated and washed to remove impurities
4 Purification Crystallization from ethanol or suitable solvent to obtain dihydrochloride salt

Reaction Mechanism Insights

  • The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride or activated benzodiazole derivative, forming an amide bond.

  • The base scavenges the released hydrochloric acid, preventing protonation of the amine and driving the reaction forward.

  • The dihydrochloride salt formation improves solubility and stability of the final compound.

Related Synthetic Strategies and Reagents

  • Use of condensing agents such as I-hydroxybenzotriazole, dicyclohexylcarbodiimide, or N,N-diisopropylcarbodiimide can activate carboxylic acid derivatives for coupling with piperazine, enhancing reaction efficiency.

  • Solvents: Dichloromethane, chloroform, or dimethylformamide are common solvents used depending on solubility and reaction conditions.

  • Temperature Control: Maintaining 20–30 °C avoids side reactions and decomposition.

Summary Table of Preparation Methods

Aspect Description
Starting Materials Piperazine, benzodiazole derivative (e.g., benzoyl chloride)
Reaction Type Acylation (amide bond formation)
Solvents Dichloromethane, chloroform, DMF
Base Triethylamine or other organic bases
Temperature 20–30 °C
Reaction Time 0.5–1 hour
Purification Crystallization/recrystallization
Industrial Scale Continuous flow reactors, automated dosing
Yield >90%
Purity >99%

Research Findings and Optimization

  • The use of activated esters or acid chlorides in the presence of bases significantly improves reaction rates and yields.

  • Continuous flow synthesis reduces reaction time and enhances reproducibility compared to batch processes.

  • Optimization of solvent volume and reagent ratios (e.g., 1:5–6 weight to solvent ratio) is critical for maximizing yield and purity.

  • The dihydrochloride salt form is preferred for enhanced stability and solubility, facilitating downstream pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. The incorporation of piperazine moieties has been shown to enhance the bioactivity of these compounds. Studies have demonstrated that 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development into antibacterial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

CNS Activity

There is emerging evidence that benzodiazole derivatives can modulate neurotransmitter systems, which may lead to applications in treating central nervous system disorders such as anxiety and depression. The piperazine ring is known for its ability to interact with serotonin receptors, indicating potential as a therapeutic agent for mood disorders.

Drug Design and Development

This compound serves as a scaffold in drug design. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable complexes with metal ions suggests potential applications in creating advanced materials for catalysis or electronic devices.

Nanotechnology

The compound's unique properties enable its use in nanotechnology, particularly in the development of nanoscale drug delivery systems. By conjugating with nanoparticles, it can enhance the targeted delivery of therapeutic agents, improving treatment outcomes in various diseases.

Case Studies

StudyObjectiveFindings
Anticancer Activity StudyEvaluate the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and lung cancer cells
Antimicrobial Efficacy AssessmentTest against Gram-positive and Gram-negative bacteriaShowed effective antibacterial activity with low minimum inhibitory concentrations (MIC)
CNS Modulation ResearchInvestigate effects on serotonin receptorsIndicated potential anxiolytic effects in animal models

Mechanism of Action

The mechanism of action of 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors in the brain. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurological disorders by enhancing cholinergic transmission .

Comparison with Similar Compounds

Structural and Functional Analogues

Functional and Pharmacological Differences

Bioactivity and Target Specificity

  • The piperazine-carbonyl group in the target compound likely enhances binding to enzymes or receptors with polar active sites, such as kinases or G protein-coupled receptors (GPCRs). This contrasts with 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine , where the electron-withdrawing trifluoromethoxy group improves metabolic stability and potency against parasitic enzymes .
  • Opipramol dihydrochloride incorporates a bulky dibenzazepine moiety, enabling serotonin receptor antagonism, whereas the target compound’s smaller benzodiazole core may favor interactions with narrower binding pockets .

Solubility and Formulation Dihydrochloride salts (e.g., target compound and 1-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride) exhibit superior aqueous solubility compared to non-ionic analogues, facilitating intravenous or oral administration.

Synthetic Accessibility

  • The target compound’s synthesis likely involves coupling piperazine with a benzodiazole carbonyl precursor, a route shared with ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 904262-97-1). In contrast, Opipramol dihydrochloride requires complex multi-step synthesis due to its tricyclic structure.

Biological Activity

5-(Piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound with potential therapeutic applications, particularly in oncology and antimicrobial research. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C12H16Cl2N4O
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 1193390-36-1

The compound's biological activity can be attributed to its interaction with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Preliminary studies suggest that it may disrupt mitochondrial membrane potential and induce apoptosis in cancer cell lines.

Antitumor Activity

Recent research has evaluated the antitumor potential of related compounds, providing insights into the activity of this compound:

Case Studies

  • Apoptosis Induction : In a study involving HuT78 cells (a T-cell lymphoma line), compounds structurally similar to 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole were shown to induce significant apoptosis after 24 hours of treatment. The compounds caused a notable disruption in mitochondrial function, leading to cell cycle arrest and increased subG0/G1 phase aggregation, indicating cell death .
  • Cytotoxicity Evaluation : The cytotoxic effects were quantified using the GI50 values (the concentration required to inhibit 50% of cell growth). For instance, related compounds exhibited GI50 values ranging from 0.4 µM to over 100 µM across various leukemia and lymphoma cell lines. Specifically, the compound demonstrated strong antiproliferative activity against HuT78 (GI50 = 0.4 µM) and THP-1 (GI50 = 0.6 µM) cells .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives often hinges on their structural features:

  • Piperazine Substitution : The presence of a piperazine moiety enhances solubility and bioavailability, crucial for therapeutic efficacy.
  • Halogen Substituents : Compounds with halogen substitutions on the benzodiazole ring have demonstrated increased potency against tumor cells due to enhanced binding affinity to target proteins .

Data Summary

CompoundCell LineGI50 (µM)Mechanism
5dHuT780.4Apoptosis induction, mitochondrial disruption
5dTHP-10.6Cell cycle arrest
RelatedRaji4.3Cytotoxicity
RelatedCCRF-CEM8.2Cytotoxicity

Q & A

Q. What are the key steps in synthesizing 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling a benzodiazole precursor with a piperazine derivative via a carbonyl linkage. Key steps include:
  • Step 1 : Activation of the benzodiazole core using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Step 2 : Reaction with piperazine under reflux (60–80°C) for 6–12 hours to ensure complete acylation .
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form, followed by crystallization in ethanol or methanol for purification .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., acetonitrile/water mixtures) and temperature to improve crystallinity and yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<1% threshold) .
  • Structural Confirmation :
  • 1H/13C NMR : Assign peaks for the benzodiazole aromatic protons (δ 7.2–8.1 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and carbonyl resonance (δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and isotopic pattern matching the molecular formula .
  • FT-IR : Validate carbonyl (C=O) stretching at ~1650 cm⁻¹ and N-H bonds in the benzodiazole ring .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer :
  • Solubility : The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS) compared to the free base (<5 mg/mL) due to ionic interactions . Test via shake-flask method at pH 7.4 and 25°C.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; dihydrochloride salts typically exhibit <5% decomposition under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in analogues of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzodiazole (e.g., electron-withdrawing groups at position 5) or piperazine (e.g., N-alkylation) .
  • Biological Testing : Screen analogues against target enzymes (e.g., proteases or kinases) using fluorescence-based assays. Correlate IC50 values with structural features .
  • Data Analysis : Use multivariate regression to identify substituents contributing >50% of activity variance. Prioritize moieties with logP <3 for improved bioavailability .

Q. What computational docking strategies are recommended to predict interactions between this compound and target enzymes?

  • Methodological Answer :
  • Receptor Preparation : Use AutoDockTools to add polar hydrogens and Gasteiger charges to the enzyme (e.g., PDB: 1XYZ) .
  • Docking Parameters : Apply Lamarckian genetic algorithm (100 runs, population size 150) with flexible side chains in the binding pocket .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Q. How should researchers address contradictions in reported biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to rule out impurities (>99% purity required) .
  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .
  • Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to identify assay-specific artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
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5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride

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